molecular formula C5H10F2O2 B14475207 2,2-Bis(fluoromethyl)propane-1,3-diol CAS No. 70136-55-9

2,2-Bis(fluoromethyl)propane-1,3-diol

Cat. No.: B14475207
CAS No.: 70136-55-9
M. Wt: 140.13 g/mol
InChI Key: ROILMWDAYUXLKA-UHFFFAOYSA-N
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Description

2,2-Bis(fluoromethyl)propane-1,3-diol is an organic compound characterized by the presence of two fluoromethyl groups attached to a propane-1,3-diol backbone

Preparation Methods

The synthesis of 2,2-Bis(fluoromethyl)propane-1,3-diol typically involves the reaction of fluoromethylating agents with propane-1,3-diol. One common synthetic route includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluoromethyl groups at the desired positions on the propane-1,3-diol molecule. Industrial production methods may involve similar fluorination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2-Bis(fluoromethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the fluoromethyl groups to methyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Bis(fluoromethyl)propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Bis(fluoromethyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2-Bis(fluoromethyl)propane-1,3-diol can be compared with other similar compounds such as:

    2,2-Bis(bromomethyl)propane-1,3-diol: This compound has bromomethyl groups instead of fluoromethyl groups and is used as a flame retardant.

    2,2-Bis(chloromethyl)propane-1,3-diol: Similar to the fluorinated compound but with chloromethyl groups, it has different reactivity and applications.

    2,2-Bis(hydroxymethyl)propane-1,3-diol: This compound lacks halogen atoms and is used in the synthesis of polyols and resins. The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and physical properties, making it valuable for specific applications where fluorine’s unique characteristics are desired.

Properties

IUPAC Name

2,2-bis(fluoromethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILMWDAYUXLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CF)CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80823375
Record name 2,2-Bis(fluoromethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70136-55-9
Record name 2,2-Bis(fluoromethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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